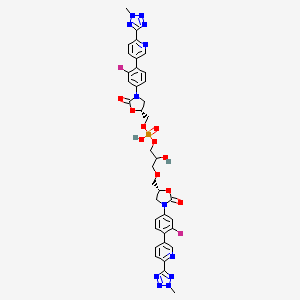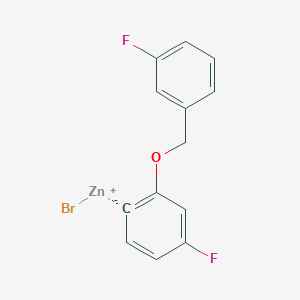
Z-Ala-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Ala-Arg-OH, also known as N-[(phenylmethoxy)carbonyl]-L-alanyl-L-arginine, is a dipeptide composed of the amino acids alanine and arginine. This compound is often used in peptide synthesis and research due to its specific properties and reactivity. It has a molecular formula of C17H25N5O5 and a molecular weight of 379.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Ala-Arg-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the removal of the protecting group and coupling of the next amino acid. This cycle is repeated until the desired peptide is formed .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, increasing efficiency and reducing human error. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .
Chemical Reactions Analysis
Types of Reactions
Z-Ala-Arg-OH can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or other electrophilic reagents.
Major Products Formed
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced peptide with altered functional groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Z-Ala-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in enzyme-substrate interactions and protein-protein interactions.
Medicine: Explored for its potential as a therapeutic agent in various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Z-Ala-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can interact with negatively charged sites on proteins, facilitating binding and activity. The peptide can also undergo hydrolysis, releasing the individual amino acids, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Z-Ala-Gly-OH: A dipeptide composed of alanine and glycine.
Z-Ala-Ala-OH: A dipeptide composed of two alanine residues.
Z-Phe-Ala-OH: A dipeptide composed of phenylalanine and alanine
Uniqueness
Z-Ala-Arg-OH is unique due to the presence of the arginine residue, which imparts specific chemical and biological properties. The guanidino group in arginine allows for unique interactions with proteins and enzymes, making this compound particularly useful in studies involving enzyme kinetics and protein interactions .
Properties
Molecular Formula |
C17H25N5O5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H25N5O5/c1-11(21-17(26)27-10-12-6-3-2-4-7-12)14(23)22-13(15(24)25)8-5-9-20-16(18)19/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H4,18,19,20)/t11-,13-/m0/s1 |
InChI Key |
IAJCBRQYWHEYSN-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)


![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)









